molecular formula C3H8BrNO2S B1606708 N-(2-bromoethyl)methanesulfonamide CAS No. 63132-74-1

N-(2-bromoethyl)methanesulfonamide

Cat. No. B1606708
CAS RN: 63132-74-1
M. Wt: 202.07 g/mol
InChI Key: BXVCFLARGCBLEP-UHFFFAOYSA-N
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Description

“N-(2-bromoethyl)methanesulfonamide” is an organic compound with the molecular formula C3H8BrNO2S and a molecular weight of 202.07 . It is also known by its IUPAC name "N-(2-bromoethyl)methanesulfonamide" .


Synthesis Analysis

The synthesis of “N-(2-bromoethyl)methanesulfonamide” involves a stirred solution of 2-bromoethylamine hydrobromide and triethylamine in dichloromethane at ice bath temperature. This mixture is treated dropwise with methanesulphonyl chloride. The mixture is then allowed to warm to room temperature and stirred for 16 hours. It is then washed with water and 5M HCl acid, dried (Na2SO4), and concentrated in vacuo to afford the title compound as a colorless oil which solidifies on standing to give a white solid .


Molecular Structure Analysis

The InChI code for “N-(2-bromoethyl)methanesulfonamide” is 1S/C3H8BrNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(2-bromoethyl)methanesulfonamide” appears as a liquid. It has a density of 1.7±0.1 g/cm3, a boiling point of 263.1±42.0 °C at 760 mmHg, and a flash point of 112.9±27.9 °C . It has a molar refractivity of 36.1±0.4 cm3, a polar surface area of 55 Å2, and a molar volume of 121.1±3.0 cm3 .

Scientific Research Applications

1. Cross-Coupling and Synthesis

  • N-(2-bromoethyl)methanesulfonamide has been utilized in palladium-catalyzed cross-coupling reactions. A study highlights the use of methanesulfonamide with aryl bromides and chlorides for high-yielding cross-coupling, proving useful in synthesizing compounds like dofetilide (Brandon R. Rosen et al., 2011).

2. One-Step Synthesis of Indoles

  • Research demonstrates the application of N-(2-bromophenyl)methanesulfonamide in synthesizing 1-methylsulfonyl-indoles with various functional groups, achieved through reactions with terminal acetylenes (T. Sakamoto et al., 1988).

3. Development of Chemoselective Reagents

  • N-(2-bromoethyl)methanesulfonamide contributes to developing chemoselective N-acylation reagents. A study on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases its role in improving chemoselectivity in N-acylation (K. Kondo et al., 2000).

4. Computational Chemistry Studies

  • Computational studies have been conducted on derivatives of methanesulfonamide, such as N-(2-methylphenyl) methanesulfonamide, to understand molecular conformation, NMR chemical shifts, and vibrational transitions, which are crucial for understanding chemical properties (M. Karabacak et al., 2010).

5. Antibacterial Applications

  • Sulfonamide derivatives, including those synthesized from methanesulfonicacid hydrazide, have been examined for their antibacterial activity against various bacteria, indicating potential medical applications (Ü. Özdemir et al., 2009).

6. Catalytic Role in Organic Synthesis

  • In organic synthesis, methanesulfonamide has been identified as a cosolvent and general acid catalyst, notably in Sharpless asymmetric dihydroxylations, suggesting its utility in facilitating complex organic reactions (M. Junttila & O. Hormi, 2009).

7. Superacidic Systems

  • Studies have been conducted on protonated methanesulfonamide in superacidic systems like HF/AsF5 and HF/SbF5, contributing to our understanding of its behavior in extreme chemical environments (Dominik Leitz et al., 2017).

Safety And Hazards

The safety data sheet for “N-(2-bromoethyl)methanesulfonamide” indicates that it has the following hazard statements: H302-H312-H315-H319-H332-H335. This suggests that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

N-(2-bromoethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVCFLARGCBLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301282
Record name N-(2-bromoethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromoethyl)methanesulfonamide

CAS RN

63132-74-1
Record name 63132-74-1
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Record name N-(2-bromoethyl)methanesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID60301282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-bromoethyl)methanesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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